1-Amino-2,3-dimethylhexan-3-ol
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Overview
Description
1-Amino-2,3-dimethylhexan-3-ol is an organic compound with the molecular formula C8H19NO It features a primary amine group, a hydroxyl group, and a tertiary alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-2,3-dimethylhexan-3-ol can be synthesized through several methods. One common approach involves the reaction of a halogenoalkane with a concentrated solution of ammonia in ethanol. The reaction is typically carried out in a sealed tube to prevent the escape of ammonia gas . Another method involves the nitration of a precursor compound followed by hydroxylation under alkaline conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and hydroxylation reactions, utilizing readily available raw materials and optimized reaction conditions to achieve high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-Amino-2,3-dimethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed in substitution reactions
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated amine products
Scientific Research Applications
1-Amino-2,3-dimethylhexan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-Amino-2,3-dimethylhexan-3-ol involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-2,5-dimethylhexan-2-ol
- 1-Amino-2,2-dimethylhexan-3-ol
- 1-Amino-2,3-dimethylhexan-3-ol
Uniqueness
This compound is unique due to its specific structural arrangement, which includes a primary amine, a hydroxyl group, and a tertiary alcohol. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H19NO |
---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
1-amino-2,3-dimethylhexan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-4-5-8(3,10)7(2)6-9/h7,10H,4-6,9H2,1-3H3 |
InChI Key |
WYCSBDZGPOGEEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C(C)CN)O |
Origin of Product |
United States |
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